(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
The compound (Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a benzylidene moiety at the C2 position and a morpholinomethyl group at the C7 position. Key structural features include:
- 3,4-Dichlorobenzylidene substituent: The electron-withdrawing chlorine atoms enhance lipophilicity and may influence receptor binding via hydrophobic interactions.
- Morpholinomethyl group: The morpholine ring improves aqueous solubility through hydrogen-bonding interactions, balancing the compound’s overall drug-likeness.
This compound is of interest in medicinal chemistry due to its structural versatility, which allows optimization for pharmacokinetic properties such as solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-15-3-1-12(9-16(15)22)10-18-19(25)13-2-4-17(24)14(20(13)27-18)11-23-5-7-26-8-6-23/h1-4,9-10,24H,5-8,11H2/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNABQJOFVJFPH-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran core with hydroxyl and morpholinomethyl substituents. The presence of the dichlorobenzylidene group is significant for its biological activity. The molecular formula is C₁₅H₁₄Cl₂N₄O₃, and its molecular weight is approximately 353.19 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .
- DNA Intercalation : The compound has been shown to intercalate into DNA strands, disrupting normal cellular processes and leading to cell death .
Antimicrobial Activity
In addition to its antitumor properties, the compound exhibits significant antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated that this compound has effective antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound also shows antifungal activity, making it a candidate for further exploration in treating fungal infections .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .
Case Studies
Several studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values ranged from 5 to 15 µM depending on the cell line used .
- In Vivo Studies : Animal model studies showed that administration of the compound led to tumor regression in xenograft models of human cancer, further supporting its potential as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous benzylidene-benzofuran-3(2H)-one derivatives and related heterocycles is provided below, highlighting substituent effects on physicochemical and pharmacological properties.
Table 1: Structural and Pharmacokinetic Comparison
Key Insights from Comparative Analysis
Substituent Effects on Solubility: The morpholinomethyl group in the target compound provides better solubility than the dimethylaminomethyl group in ’s analog due to the oxygen atom’s hydrogen-bonding capacity . 3,4-Dihydroxybenzylidene derivatives () exhibit superior solubility compared to 3,4-dichloro analogs, though the latter offers enhanced metabolic stability .
This contrasts with 3,4-dihydroxy analogs (logP ~1.8), which prioritize solubility over passive diffusion . Fluorine in ’s compound enhances metabolic stability via C-F bond resistance to oxidation, while chlorine may improve receptor affinity through hydrophobic interactions .
Pharmacokinetic Trade-offs: The target compound’s morpholinomethyl group balances solubility and stability, whereas cyano () or methylhydrazino () groups in other cores lead to poor solubility or high melting points .
Biological Activity :
- Benzofuran-3(2H)-one derivatives generally exhibit superior bioavailability compared to thiazolo-pyrimidines () or benzodithiazines (), likely due to reduced molecular rigidity .
Research Findings and Implications
- Target Compound: Predicted to have moderate solubility (∼50 µg/mL) and bioavailability (∼40%) based on substituent effects. The morpholinomethyl group may facilitate interactions with polar residues in target enzymes (e.g., kinases), while the 3,4-dichlorobenzylidene moiety enhances binding to hydrophobic pockets .
- Optimization Potential: Replacement of chlorine with fluorine (as in ) could improve metabolic stability without significantly compromising solubility. Conversely, introducing additional hydroxy groups (as in ) may enhance solubility but require prodrug strategies to mitigate first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
